2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a dimethylphosphoryl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions, often using dimethylphosphoryl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate haloalkane.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the phosphoryl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents like bromoethane or chloroethane are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce various reduced forms of the pyrazole ring or phosphoryl group.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific pathways or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine
- 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethanol
- 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethanoic acid
Uniqueness
Compared to similar compounds, 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility is crucial.
Properties
CAS No. |
2751620-54-7 |
---|---|
Molecular Formula |
C7H15ClN3OP |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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